Cas no 1256785-35-9 (1-(3-Cyclopropylpyridin-2-yl)ethanone)

1-(3-Cyclopropylpyridin-2-yl)ethanone is a pyridine derivative featuring a cyclopropyl substituent at the 3-position and an acetyl group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its cyclopropyl ring enhances steric and electronic properties, influencing reactivity and binding affinity in target molecules. The acetyl group provides a versatile handle for further functionalization, enabling derivatization via condensation, reduction, or nucleophilic addition reactions. The compound's stability and well-defined structure make it suitable for precision applications in medicinal chemistry and material science. Its synthesis and purity are critical for ensuring consistent performance in research and industrial processes.
1-(3-Cyclopropylpyridin-2-yl)ethanone structure
1256785-35-9 structure
Product Name:1-(3-Cyclopropylpyridin-2-yl)ethanone
CAS No:1256785-35-9
MF:C10H11NO
MW:161.200442552567
CID:1034574
PubChem ID:71301930
Update Time:2025-06-22

1-(3-Cyclopropylpyridin-2-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Cyclopropylpyridin-2-yl)ethanone
    • 1256785-35-9
    • 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one
    • DB-310957
    • J-503136
    • DTXSID70744469
    • Inchi: 1S/C10H11NO/c1-7(12)10-9(8-4-5-8)3-2-6-11-10/h2-3,6,8H,4-5H2,1H3
    • InChI Key: MHEXXLQUWAJYGZ-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(=CC=CN=1)C1CC1

Computed Properties

  • Exact Mass: 161.084063974g/mol
  • Monoisotopic Mass: 161.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 30Ų

1-(3-Cyclopropylpyridin-2-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM175357-1g
1-(3-Cyclopropylpyridin-2-yl)ethanone
1256785-35-9 95%
1g
$580 2021-08-05
Chemenu
CM175357-1g
1-(3-Cyclopropylpyridin-2-yl)ethanone
1256785-35-9 95%
1g
$550 2023-02-18
Alichem
A029181277-1g
1-(3-Cyclopropylpyridin-2-yl)ethanone
1256785-35-9 95%
1g
$530.00 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1667962-1g
1-(3-Cyclopropylpyridin-2-yl)ethan-1-one
1256785-35-9 98%
1g
¥4200.00 2024-08-09

Additional information on 1-(3-Cyclopropylpyridin-2-yl)ethanone

Professional Introduction to Compound with CAS No. 1256785-35-9 and Product Name: 1-(3-Cyclopropylpyridin-2-yl)ethanone

The compound with the CAS number 1256785-35-9 and the product name 1-(3-Cyclopropylpyridin-2-yl)ethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a cyclopropyl group and a pyridine ring in its molecular structure imparts distinct chemical properties that make it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those containing nitrogen-containing rings, due to their diverse biological activities. The 1-(3-Cyclopropylpyridin-2-yl)ethanone molecule is no exception, as it combines the structural features of cyclopropyl and pyridine moieties, which are known to exhibit various pharmacological effects. The cyclopropyl group, being a small three-membered ring, introduces steric hindrance and electronic effects that can modulate the reactivity and binding affinity of the molecule. Meanwhile, the pyridine ring is a common pharmacophore in many bioactive compounds, contributing to interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of 1-(3-Cyclopropylpyridin-2-yl)ethanone is its potential as a scaffold for developing novel therapeutic agents. The compound’s dual functionality—combining the electrophilic nature of the ketone group with the nucleophilic potential of the pyridine nitrogen—makes it an attractive intermediate for further chemical modifications. This flexibility allows chemists to explore diverse derivatization strategies, enabling the synthesis of analogs with tailored biological properties. Such modifications are crucial for optimizing drug candidates in terms of efficacy, selectivity, and pharmacokinetic profiles.

Recent studies have highlighted the importance of 1-(3-Cyclopropylpyridin-2-yl)ethanone in the development of small-molecule inhibitors for various therapeutic targets. For instance, researchers have investigated its potential as an inhibitor of kinases, which are enzymes involved in numerous cellular processes and are often implicated in diseases such as cancer. The structural features of this compound may facilitate interactions with specific residues on kinase active sites, leading to potent inhibition of their activity. Preliminary computational studies have suggested that the cyclopropyl group can enhance binding affinity by occupying hydrophobic pockets within the target protein, while the pyridine ring can form hydrogen bonds or coordinate with metal ions present in some kinase structures.

Moreover, the 1-(3-Cyclopropylpyridin-2-yl)ethanone molecule has shown promise in other therapeutic areas as well. Its ability to cross cell membranes due to its lipophilic nature makes it a suitable candidate for topical applications or systemic delivery systems. Additionally, its structural motif is reminiscent of known bioactive compounds used in treating neurological disorders, infectious diseases, and inflammatory conditions. This suggests that further exploration could uncover new therapeutic opportunities for this compound.

The synthesis of 1-(3-Cyclopropylpyridin-2-yl)ethanone involves multi-step organic reactions that highlight modern synthetic methodologies. Key steps typically include condensation reactions between cyclopropyl-substituted pyridines and appropriate carbonyl precursors to form the ketone moiety. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or modify existing ones. These synthetic strategies not only showcase the versatility of modern organic chemistry but also contribute to the efficient production of complex molecules like this one.

In conclusion, 1-(3-Cyclopropylpyridin-2-yl)ethanone (CAS No. 1256785-35-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—combining a cyclopropyl group with a pyridine ring—make it a versatile scaffold for drug discovery efforts across multiple therapeutic domains. As research continues to uncover new biological activities and synthetic pathways for this molecule, it is likely to remain at the forefront of medicinal chemistry innovation.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd